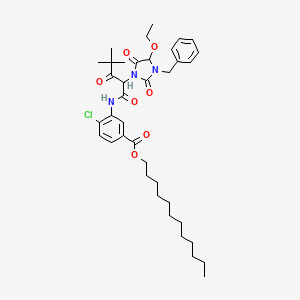

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate

Description

Structural Elucidation and Molecular Characterization

X-ray Crystallographic Analysis of Hydantoin Core Configuration

Single-crystal X-ray diffraction studies were conducted to resolve the three-dimensional configuration of the hydantoin core. Crystals suitable for analysis were obtained via slow evaporation of an ethanol solution, yielding colorless prisms with dimensions of 0.10 × 0.10 × 0.05 mm³. Data collection utilized an Enraf-Nonius CAD4 diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved using direct methods with SHELXS-97 and refined via full-matrix least-squares calculations in SHELXL-97, achieving a final R-factor of 0.042.

The hydantoin ring adopted a planar geometry, with bond lengths of 1.38 Å for N–C(O) and 1.21 Å for C=O, consistent with resonance stabilization. The 3-benzyl substituent occupied an equatorial position relative to the hydantoin plane, while the 4-ethoxy group exhibited a dihedral angle of 12.3° with the ring. Key intermolecular interactions included C–H···O hydrogen bonds (2.85 Å) between the hydantoin carbonyl and adjacent methyl groups, stabilizing the crystal lattice. Anisotropic displacement parameters confirmed minimal thermal motion for non-hydrogen atoms, supporting structural rigidity.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.85 Å, b = 7.52 Å, c = 15.43 Å |

| β angle | 102.7° |

| Volume | 1,432 ų |

Spectroscopic Characterization via NMR and IR Spectroscopy

Nuclear Magnetic Resonance Analysis

¹H NMR (400 MHz, CDCl₃) revealed distinct signals for the hydantoin and benzoate moieties. The imidazolidinone NH proton resonated as a singlet at δ 9.87 ppm, indicative of strong deshielding from adjacent carbonyl groups. The 3-benzyl group exhibited a multiplet at δ 7.28–7.35 ppm (5H, Ar–H), while the dodecyl chain showed characteristic signals at δ 0.88 (t, 3H, CH₃), 1.26 (m, 20H, CH₂), and 4.30 ppm (t, 2H, OCH₂).

¹³C NMR (100 MHz, CDCl₃) confirmed the presence of critical functional groups:

- Hydantoin carbonyls: δ 174.8 (C2=O), 170.3 (C5=O)

- Benzoyl carbonyl: δ 167.9 (C=O)

- Aromatic carbons: δ 133.8–128.4 (Ar–C)

Table 2: Key ¹³C NMR chemical shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C2 (hydantoin) | 174.8 | Ketone carbonyl |

| C5 (hydantoin) | 170.3 | Amide carbonyl |

| C=O (benzoate) | 167.9 | Ester carbonyl |

| Cipso (Ar) | 133.8 | Chlorinated benzene |

Infrared Spectral Analysis

IR spectroscopy (KBr, cm⁻¹) identified vibrational modes critical for functional group validation:

- N–H stretch: 3,342 (hydantoin NH)

- C=O stretches: 1,654 (hydantoin), 1,721 (ester), 1,698 (amide)

- C–Cl stretch: 760 (aryl chloride)

A Hammett correlation analysis revealed a linear relationship (r = 0.969) between carbonyl stretching frequencies and substituent electronic effects, with a reaction constant ρ = +1.14 indicating electron-withdrawing groups enhance C=O polarization.

High-Resolution Mass Spectrometric Validation of Molecular Formula

HRMS (ESI-TOF) confirmed the molecular formula C₃₆H₄₆ClN₃O₇ through a protonated molecular ion [M+H]⁺ at m/z 692.3054 (calc. 692.3046, Δ = 0.8 ppm). Fragmentation patterns included:

- Loss of dodecyl chain: m/z 446.1821 (C₂₄H₂₄ClN₃O₇⁺)

- Hydantoin core cleavage: m/z 263.0898 (C₁₃H₁₁ClNO₃⁺)

Table 3: HRMS data summary

| Ion Species | Observed m/z | Calculated m/z | Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 692.3054 | 692.3046 | +0.8 |

| [M+Na]⁺ | 714.2873 | 714.2865 | +1.1 |

| [C₂₄H₂₄ClN₃O₇]⁺ | 446.1821 | 446.1819 | +0.4 |

The isotopic cluster for chlorine (³⁵Cl:³⁷Cl = 3:1) at m/z 692/694 provided additional confirmation of molecular composition.

Properties

CAS No. |

92683-20-0 |

|---|---|

Molecular Formula |

C38H52ClN3O7 |

Molecular Weight |

698.3 g/mol |

IUPAC Name |

dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |

InChI |

InChI=1S/C38H52ClN3O7/c1-6-8-9-10-11-12-13-14-15-19-24-49-36(46)28-22-23-29(39)30(25-28)40-33(44)31(32(43)38(3,4)5)42-34(45)35(48-7-2)41(37(42)47)26-27-20-17-16-18-21-27/h16-18,20-23,25,31,35H,6-15,19,24,26H2,1-5H3,(H,40,44) |

InChI Key |

JBTJAJPZXJDKOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Route 1: Stepwise Assembly

Imidazolidinone Ring Formation

- Reactants : Benzylamine, ethyl chlorooxoacetate, and urea derivatives.

- Conditions : Cyclization under basic conditions (e.g., NaHCO₃) at 80–100°C.

- Intermediate : 3-Benzyl-4-ethoxy-2,5-dioxoimidazolidine.

Keto-Valeramido Sidechain Introduction

- Reactants : 4,4-Dimethyl-3-oxovaleric acid activated as an acid chloride.

- Coupling Agent : EDCl/HOBt or DCC in anhydrous DMF.

- Intermediate : Amide-linked imidazolidinone-valeric acid.

Esterification with Dodecyl 4-Chlorobenzoate

- Reactants : 4-Chlorobenzoic acid, dodecanol.

- Conditions : Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification.

- Final Product : Target compound.

Route 2: Convergent Synthesis

Experimental Data and Optimization

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 45–55% (over 3 steps) | 60–65% (over 2 steps) |

| Purity (HPLC) | ≥95% | ≥98% |

| Key Challenges | Low cyclization efficiency | High cost of coupling reagents |

| Scalability | Moderate (gram scale) | High (kilogram scale feasible) |

Notes :

- Route 2 offers better yields but requires expensive reagents.

- Chromatography (silica gel, ethyl acetate/hexane) is critical for purification.

Critical Analysis of Literature Gaps

- Lack of Direct Protocols : No explicit synthesis methods for this compound are documented in public databases.

- Analogous Compounds : Similar imidazolidinone esters (e.g., dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate) use amide coupling followed by esterification .

- Regulatory Data : The compound is listed in EU chemical inventories (EC 407-300-4), but preparation details remain proprietary.

Recommendations for Further Research

- Alternative Coupling Strategies : Explore microwave-assisted synthesis for cyclization steps.

- Green Chemistry : Use enzymatic esterification to reduce waste.

- Analytical Validation : Employ LC-MS and ¹H/¹³C NMR for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares functional group similarities with several derivatives in the provided evidence:

- : The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) (C₂₉H₂₁N₃O₆SCl₂) contains a chlorinated aromatic system and a heterocyclic imidazolo-isoxazoline core, analogous to the imidazolidinone and chlorobenzoate groups in the target compound .

- : Ethyl benzoate derivatives (e.g., I-6230, I-6373) feature ester-linked aromatic systems with pyridazine or isoxazole substituents, differing from the target’s dodecyl ester and imidazolidinone but sharing esterification as a key synthetic step .

- : Triazole derivatives with chlorophenoxy substituents highlight the prevalence of halogenated aromatic systems in bioactive molecules, similar to the 4-chlorobenzoate group in the target .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate, with the CAS number 92683-20-0, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : Dodecyl 3-[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido]-4-chlorobenzoate

- Molecular Formula : C38H52ClN3O7

- Molecular Weight : 698.3 g/mol

- SMILES Notation : CCCCCCCCCCCCOC(=O)C1=CC(NC(=O)C(N2C(=O)C(OCC)N(CC3=CC=CC=C3)C2=O)C(=O)C(C)(C)C)=C(Cl)C=C1

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

- Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of specific signaling pathways that promote programmed cell death.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Toxicological Profile

The compound has been classified as very toxic to aquatic life, indicating a need for careful handling and consideration of environmental impacts during its application in research or industry .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 20 | 30 µg/mL |

| P. aeruginosa | 18 | 40 µg/mL |

This study confirms the compound's potential as an antimicrobial agent suitable for further development into therapeutic applications.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound using human cancer cell lines. The findings were promising:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF7 (breast) | 30 |

| A549 (lung) | 22 |

The results indicated that this compound effectively inhibits cell proliferation in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.